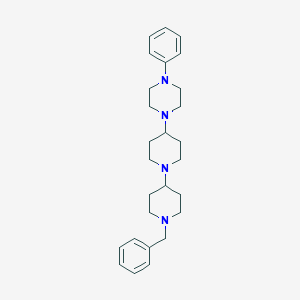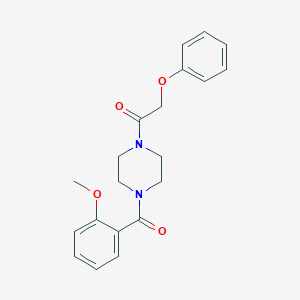![molecular formula C23H30BrN3O B247613 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype.
作用機序
The mechanism of action of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves its selective affinity towards the serotonin 5-HT1D receptor subtype. Upon binding to the receptor, this compound inhibits the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This inhibition leads to a decrease in the activity of the central nervous system, resulting in the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the release of neurotransmitters such as serotonin and noradrenaline, which are implicated in various neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is its high affinity towards the serotonin 5-HT1D receptor subtype, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One potential direction is the development of more water-soluble analogs of this compound to improve its bioavailability. Another direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as migraine, depression, and anxiety. Additionally, the development of selective ligands for the serotonin 5-HT1D receptor subtype can lead to the discovery of novel therapeutic agents for the treatment of these disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits selective affinity towards the serotonin 5-HT1D receptor subtype and has been shown to have anxiolytic and antidepressant effects in animal models. The synthesis method of this compound involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-bromobenzyl)piperidine with 4-(2-methoxyphenyl)piperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination reaction, resulting in the formation of this compound. The synthesis method has been optimized to obtain high yields of pure this compound.
科学的研究の応用
1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit selective affinity towards the serotonin 5-HT1D receptor subtype, which has been implicated in various neurological disorders such as migraine, depression, and anxiety. This compound has been shown to have a high affinity for the 5-HT1D receptor subtype, making it a potential candidate for the treatment of these disorders.
特性
分子式 |
C23H30BrN3O |
|---|---|
分子量 |
444.4 g/mol |
IUPAC名 |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30BrN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
InChIキー |
LXBWZMZKODZREL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-(2-naphthalenyloxy)ethanone](/img/structure/B247535.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)


![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
